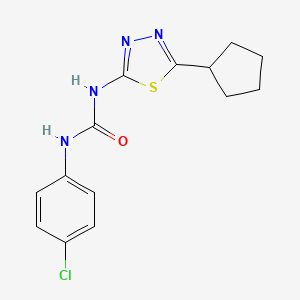![molecular formula C15H19BrN2O B5808936 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine, also known as BPEP, is a chemical compound that has been the focus of scientific research in recent years. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes, including learning and memory, anxiety, and addiction. The purpose of
Mechanism of Action
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that can lead to changes in neuronal activity and synaptic plasticity. This compound binds to the same site on mGluR5 as glutamate, but does not activate the receptor. Instead, this compound blocks the effects of glutamate on mGluR5, thereby reducing neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce anxiety-like behavior in rodents, and to attenuate the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has several advantages as a tool for studying mGluR5 function in the laboratory. For example, this compound is highly selective for mGluR5, and does not interact with other glutamate receptors. This compound is also relatively stable and can be administered orally or intraperitoneally to animals. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which can make it difficult to achieve sustained mGluR5 blockade. This compound can also have off-target effects at high doses, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine and mGluR5. One direction is to investigate the role of mGluR5 in other physiological processes, such as pain, inflammation, and metabolism. Another direction is to develop more potent and selective mGluR5 antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of mGluR5 blockade, including potential effects on cognitive function and neuronal plasticity.
Synthesis Methods
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with ethylpiperazine to form 1-(4-bromobenzyl)-4-ethylpiperazine, which is then reacted with acryloyl chloride to form this compound. The synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has been used extensively in scientific research to study the role of mGluR5 in various physiological processes. For example, this compound has been used to investigate the role of mGluR5 in anxiety and depression, addiction, and neurodegenerative diseases. This compound has also been used as a tool to manipulate mGluR5 activity in animal models of these diseases.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c1-2-17-9-11-18(12-10-17)15(19)8-5-13-3-6-14(16)7-4-13/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNTCRFLLOZFH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

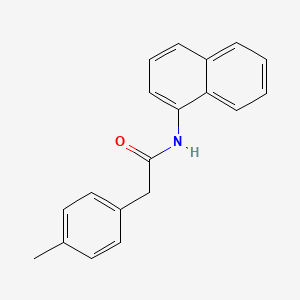
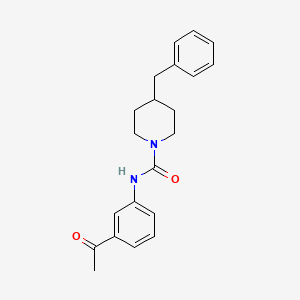
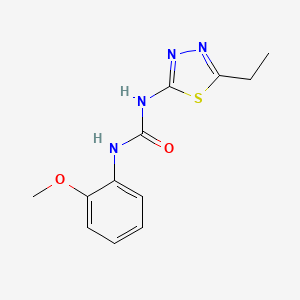
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
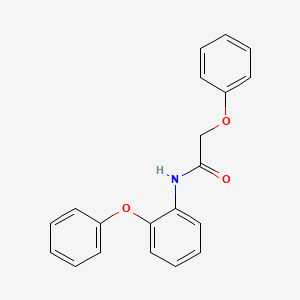
methanone](/img/structure/B5808881.png)
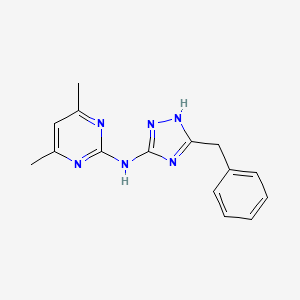
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)

![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)


